molecular formula C11H15N3O2 B3101259 2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide CAS No. 1388214-89-8

2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide

Cat. No. B3101259
CAS RN: 1388214-89-8
M. Wt: 221.26 g/mol
InChI Key: QQARNGBPWGPFNH-UHFFFAOYSA-N
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Description

2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide , also known by its IUPAC name 4-[(Z)-amino(hydroxyimino)methyl]phenylboronic acid , is a chemical compound with the molecular formula C₇H₉BN₂O₃ . It belongs to the class of boronic acids and features a boron atom attached to a phenyl ring, along with an amino and hydroxyimino functional group .


Molecular Structure Analysis

The molecular structure of 2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide consists of a boron atom (B) bonded to a phenyl ring, which in turn is connected to an amino group (NH₂) and a hydroxyimino group (N=O). The compound’s backbone includes a methyl group (CH₃) adjacent to the phenyl ring .


Physical And Chemical Properties Analysis

  • Storage : Keep in a dark place under an inert atmosphere at 2-8°C

Safety and Hazards

  • Precautionary Statements : Avoid inhaling dust (P261), wash thoroughly after handling (P264), and use appropriate protective equipment (P280)

properties

IUPAC Name

2-[4-(N'-hydroxycarbamimidoyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2,10(13)15)8-5-3-7(4-6-8)9(12)14-16/h3-6,16H,1-2H3,(H2,12,14)(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQARNGBPWGPFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=NO)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide
Reactant of Route 2
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2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide
Reactant of Route 3
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2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide

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